3-Cyclohexylbutan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-cyclohexylbutan-1-amine |
InChI |
InChI=1S/C10H21N/c1-9(7-8-11)10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3 |
InChI Key |
LVOJPLUEOINCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1CCCCC1 |
Origin of Product |
United States |
Substituents on the Cyclohexyl Ring:the Cyclohexyl Ring Can Transmit Electronic Effects to the Distant Amine Group Primarily Through Induction.
Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., -CF₃, -Cl) to the ring will pull electron density away from the amine group via the sigma-bond framework. This destabilizes the conjugate acid (R-NH₃⁺), thereby decreasing the amine's basicity (lowering its pKa).
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -CH₃, -OCH₃) will push electron density toward the amine, stabilizing the conjugate acid and increasing basicity (raising its pKa). The magnitude of this effect is generally modest due to the distance and lack of a conjugated system.
Substituents on the Amine Nitrogen:alkylation of the Amine Nitrogen N Substitution Has the Most Dramatic Effect.
Secondary Amine (N-methyl): Converting the primary amine to a secondary amine (e.g., N-methyl-3-cyclohexylbutan-1-amine) slightly increases basicity in the gas phase but can decrease it in aqueous solution due to poorer solvation of the conjugate acid. It also changes the hydrogen bonding profile (one donor instead of two).
Tertiary Amine (N,N-dimethyl): A tertiary amine is generally more basic than a secondary amine in the gas phase but is often less basic in water due to the poor solvation of its single-proton conjugate acid. It loses all hydrogen-bond-donating capability and is significantly more sterically hindered.
These modifications allow for the fine-tuning of the molecule for specific applications, such as optimizing its pKa to function as a base in a particular solvent system or adjusting its lipophilicity for better phase-transfer properties.
Table 5.4.1: Predicted Effects of Hypothetical Substitutions on 3-Cyclohexylbutan-1-amine
| Analogue Structure (Modification) | Substituent Type | Predicted Effect on Basicity (pKa) | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Steric Hindrance |
| This compound (Parent) | N/A | Baseline (~10.65) | Baseline (~3.6) | Baseline (Low-Moderate) |
| 4'-Trifluoromethyl-3-cyclohexylbutan-1-amine | EWG on ring | Decrease | Increase | No change at amine |
| 4'-Methoxy-3-cyclohexylbutan-1-amine | EDG on ring | Increase | Slight Decrease/No change | No change at amine |
| N-Methyl-3-cyclohexylbutan-1-amine | Alkylation of N | Slight change (context-dependent) | Slight Increase | Increased at amine |
| N,N-Dimethyl-3-cyclohexylbutan-1-amine | Di-alkylation of N | Slight change (context-dependent) | Further Increase | Significantly increased at amine |
Computational Chemistry and Theoretical Studies of 3 Cyclohexylbutan 1 Amine
Conformational Analysis and Potential Energy Surfaces
Molecular mechanics (MM) is a primary method for exploring the vast conformational space of flexible molecules. This approach uses a classical mechanical model, known as a force field, to calculate the potential energy of a system as a function of its atomic coordinates. wikipedia.org Force fields are sets of parameters and equations that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). wikipedia.orgresearchgate.net
For aliphatic amines, specialized force fields like MM4 have been developed to provide high accuracy. researchgate.net The parameterization process involves fitting the force field parameters to high-level quantum mechanical calculations and experimental data, such as heats of formation and vibrational spectra, for a training set of related molecules. wikipedia.orgresearchgate.net The MM4 force field for amines, for instance, achieves a root-mean-square (rms) error of only 27 cm⁻¹ for vibrational spectra across numerous amine compounds. researchgate.net To accurately model 3-Cyclohexylbutan-1-amine, a force field would require parameters for the specific atom types and bonding arrangements present, including those for the primary amine group and the junction between the cyclohexyl ring and the butyl chain.
Table 1: Representative Molecular Mechanics Parameters for Aliphatic Amines
| Interaction Type | Functional Form | Typical Parameters (Example) |
| Bond Stretching | E = k(r - r₀)² | C-N: r₀ ≈ 1.47 Å |
| Angle Bending | E = k(θ - θ₀)² | C-C-N: θ₀ ≈ 112° |
| Torsional Angle | E = Σ Vₙ[1 + cos(nω - γ)] | C-C-C-N: V₁, V₂, V₃ terms define rotation barrier |
| Van der Waals | Lennard-Jones (6-12) | N-atom: ε ≈ 0.17 kcal/mol, σ ≈ 3.25 Å |
| Electrostatic | Coulomb's Law | N-atom: Partial charge (q) ≈ -0.5 to -1.0 e |
Note: This table is illustrative. Actual parameters are specific to each force field.
A key challenge in the conformational analysis of amines is accounting for effects like negative hyperconjugation, which involves the interaction of the nitrogen lone pair with adjacent σ* orbitals. researchgate.net This "Bohlmann effect" can lead to specific geometric changes and influence conformational energies, which must be accurately captured by the force field. researchgate.net
While molecular mechanics is excellent for rapidly sampling conformations, higher-level quantum mechanical methods are required to obtain more accurate energies for the most stable conformers. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, B3PW91) are commonly used for this purpose. semanticscholar.org
For a molecule like this compound, a typical workflow would involve an initial conformational search using a molecular mechanics force field. The resulting low-energy conformers would then be re-optimized using a DFT method, for example, with a basis set like 6-311+G(d,p), to determine their relative stabilities. semanticscholar.org Studies on similar molecules like ethylamine (B1201723) and isopropylamine (B41738) show that the energy difference between conformers (e.g., trans vs. gauche) can be very small, often less than 1 kJ/mol, and DFT methods can sometimes struggle to reproduce these subtle differences accurately without proper basis sets and dispersion corrections. semanticscholar.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer Description | Dihedral Angle (C1-C2-C3-C4) | Cyclohexyl Position | Relative Energy (kcal/mol) (DFT/6-31G*) |
| A | Anti (180°) | Equatorial | 0.00 (Reference) |
| B | Gauche⁺ (60°) | Equatorial | +0.55 |
| C | Gauche⁻ (-60°) | Equatorial | +0.60 |
| D | Anti (180°) | Axial | +1.80 |
Note: This table presents hypothetical data based on typical energy differences for alkyl chains and cyclohexane (B81311) ring inversions.
The conformational preferences of this compound are governed by a balance of several intramolecular forces. libretexts.orgwikipedia.org These forces are the non-covalent interactions that exist between different parts of the same molecule. wikipedia.org
Steric Hindrance: The bulky cyclohexyl group imposes significant steric constraints on the adjacent butyl chain. Repulsive van der Waals interactions will disfavor conformations where the cyclohexyl ring and the terminal amine group are in close proximity.
Torsional Strain: Rotation around the C-C bonds of the butyl chain leads to torsional strain, with staggered conformations being energetically favored over eclipsed conformations. iitk.ac.in
Intramolecular Hydrogen Bonding: A weak hydrogen bond may form between the amine group (-NH₂) and a hydrogen atom on the alkyl chain or the cyclohexyl ring, if the geometry is favorable. However, such interactions are typically weak in simple alkylamines compared to steric effects.
Hyperconjugation: As mentioned, the interaction between the nitrogen lone pair and anti-periplanar C-H or C-C σ* orbitals can influence bond lengths and angles, stabilizing certain conformations over others. researchgate.net
Computational methods like Atoms in Molecules (AIM) and the Non-Covalent Interaction (NCI) index are powerful tools for visualizing and quantifying these weak intramolecular interactions, revealing the balance of attractive and repulsive forces that determine the final conformational preference. mdpi.com
Solvent Effects on Molecular Conformation and Reactivity
The surrounding environment, particularly the solvent, can significantly alter the conformational landscape and reactivity of a molecule. researchgate.net Computational studies model solvent effects using two main approaches: implicit and explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netrsc.org These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For this compound, a polar solvent would be expected to stabilize conformers with a larger dipole moment.
Explicit models involve including individual solvent molecules in the calculation. acs.org This approach is computationally more demanding but is necessary to study specific solute-solvent interactions, such as hydrogen bonding between the amine group and water molecules. rsc.orgacs.org Computational studies on methylamines have shown that even a few explicit water molecules can form complex hydrogen-bonding networks that significantly affect the structure and basicity of the amine. acs.org The presence of a solvent like water can increase the nucleophilicity of the amine but may also hinder its attack on a substrate due to the need for desolvation. rsc.org
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations provide fundamental insights into the electronic properties of this compound, which are directly related to its reactivity. Key electronic descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For an amine, the HOMO is typically localized on the nitrogen lone pair, indicating its role as a nucleophile or electron donor. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ichem.md
Partial Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com In this compound, the nitrogen atom is expected to carry a significant negative partial charge.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).
Studies on other aliphatic amines have shown that these quantum chemical descriptors can be correlated with experimental properties like pKa and reactivity in acylation reactions. researchgate.netresearchgate.net For instance, protonation of the amine group leads to a significant lengthening of the C-N bond (by ~0.06-0.08 Å) and a slight shortening of adjacent C-C bonds, effects that can be accurately predicted by DFT calculations. semanticscholar.orgmdpi.com
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description | Relevance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical stability and electronic transitions |
| N Atom Partial Charge | ~ -0.8 e | Highlights the primary nucleophilic center |
| C-N Bond Length | ~ 1.47 Å | Standard bond length for a primary alkylamine mdpi.com |
Note: Values are illustrative and based on typical results for similar aliphatic amines calculated at the DFT level.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. wikipedia.org MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to calculate the forces between them. acs.orgulisboa.pt
For this compound, an MD simulation could be used to:
Observe conformational transitions, such as the rotation of the butyl chain and the chair-flip of the cyclohexyl ring, and determine the timescales on which they occur.
Simulate the molecule in a solvent to study its solvation dynamics and how solvent molecules arrange around the amine and hydrophobic cyclohexyl group.
Study the interaction of the molecule with surfaces or other molecules, which is relevant in applications like corrosion inhibition or catalysis. acs.orgacs.org
MD simulations of other alkylamines have been used to study their self-assembly, behavior at interfaces, and their role as surfactants. acs.orgulisboa.ptnih.gov Such simulations would reveal the dynamic interplay of intramolecular and intermolecular forces that govern the behavior of this compound in realistic environments.
Theoretical Modeling of Intermolecular Interactions and Hydrogen Bonding
The intermolecular forces involving this compound are critical for understanding its physical properties, such as boiling point and solubility, as well as its interactions in biological systems. Theoretical and computational chemistry provide powerful tools for analyzing these non-covalent interactions with a high level of detail. The primary amine (-NH2) group and the bulky, nonpolar cyclohexyl and butyl groups are the key structural features that dictate the nature of these forces.
The dominant intermolecular interactions for this compound are hydrogen bonding and dispersion forces. The primary amine group is a classic hydrogen bond donor and acceptor. acs.org The nitrogen atom possesses a lone pair of electrons that can act as a hydrogen bond acceptor, while the hydrogen atoms bonded to the nitrogen can act as hydrogen bond donors. acs.orgunits.itwikipedia.org These interactions are significantly stronger than simple dipole-dipole forces and play a defining role in the condensed-phase structure of the compound. wikipedia.org
Computational methods, particularly those based on Density Functional Theory (DFT) and ab initio calculations, are employed to model these interactions. acs.orgrsc.org Such studies can predict the geometry and energetics of dimers and larger clusters of the molecule, revealing the preferred orientations and the strength of the hydrogen bonds.
Energy Decomposition Analysis (EDA)
To gain a deeper, quantitative understanding of the non-covalent interactions, Energy Decomposition Analysis (EDA) is a widely used computational technique. nih.govchemrxiv.orgrsc.org EDA partitions the total interaction energy (ΔE_int) between molecules into physically meaningful components. While specific EDA studies on this compound are not available in the literature, the principles of the method can be described. A typical EDA scheme breaks down the interaction energy as follows:
ΔE_int = ΔE_elec + ΔE_Pauli + ΔE_orb + ΔE_disp
Electrostatic (ΔE_elec): This term represents the classical electrostatic interaction between the unperturbed charge distributions of the interacting molecules. For this compound, this would involve the attraction between the partially negative nitrogen atom and the partially positive hydrogen atoms of a neighboring molecule.
Pauli Repulsion (ΔE_Pauli): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents the collapse of electron clouds and is strongly repulsive at short intermolecular distances.
Orbital Interaction (ΔE_orb): This term accounts for the stabilization that occurs from the mixing of occupied and unoccupied orbitals between the molecules, which includes charge transfer and polarization effects. acs.org In the context of the this compound dimer, this would prominently feature the charge transfer from the nitrogen lone pair of one molecule to the antibonding σ*(N-H) orbital of another.
Interactive Table: Illustrative Energy Decomposition Analysis of a this compound Dimer
Note: The values below are for illustrative purposes to demonstrate the output of an EDA calculation and are not derived from actual experimental or computational results.
| Interaction Component | Energy Contribution (kcal/mol) | Physical Interpretation |
| ΔE_elec (Electrostatic) | -8.5 | Attraction between permanent dipoles and multipoles (e.g., Nδ-···Hδ+). |
| ΔE_Pauli (Pauli Repulsion) | +10.2 | Short-range repulsion from overlapping electron clouds. |
| ΔE_orb (Orbital Interaction) | -4.8 | Stabilization from charge transfer and polarization. |
| ΔE_disp (Dispersion) | -3.1 | Attraction from correlated electron movement, significant for alkyl/cycloalkyl groups. |
| ΔE_int (Total Interaction) | -6.2 | Net stabilization energy of the dimer. |
Hydrogen Bonding Analysis
Theoretical models can also provide specific details about the hydrogen bonds themselves. rsc.org Methods like the "Atoms in Molecules" (AIM) theory can be used to analyze the electron density topology to identify bond critical points (BCPs) between the donor hydrogen and the acceptor nitrogen, confirming the existence of a hydrogen bond and quantifying its strength. rsc.org Calculations can estimate key parameters of the hydrogen bond.
Interactive Table: Typical Calculated Hydrogen Bond Parameters
Note: The values below are representative of typical primary amine hydrogen bonds and are for illustrative purposes only.
| Parameter | Typical Calculated Value | Significance |
| H···N Distance | 2.0 - 2.2 Å | The distance between the hydrogen atom and the acceptor nitrogen atom. |
| N-H···N Angle | 160° - 180° | The angle of the hydrogen bond; values closer to 180° indicate a stronger, more linear bond. acs.org |
| Interaction Energy | -3 to -7 kcal/mol | The energetic stabilization provided by a single hydrogen bond. mdpi.com |
| N-H Stretching Frequency Shift | Redshift of 50 - 150 cm-1 | The N-H vibrational frequency decreases upon hydrogen bond formation, which can be correlated with bond strength. |
Structure Activity Relationship Sar and Structural Analogue Studies in a Chemical Context
Impact of Cycloaliphatic and Alkane Moiety on Chemical Behavior and Properties
The cyclohexyl moiety is a six-membered cycloaliphatic ring that imparts significant steric bulk and lipophilicity. As a non-aromatic, saturated ring, it is conformationally flexible, predominantly adopting a stable chair conformation. This group increases the molecule's van der Waals surface area and enhances its solubility in non-polar organic solvents, a property quantified by the partition coefficient (logP). Its bulkiness sterically shields adjacent parts of the molecule, potentially influencing reaction kinetics by hindering the approach of reagents.
Conversely, the butylamine (B146782) moiety provides the molecule's primary reactive center. The terminal primary amine (-NH₂) group is a Brønsted-Lowry base and a potent nucleophile. It can readily accept a proton, and its basicity is quantified by its pKa value. The four-carbon alkane chain acts as a flexible spacer, separating the bulky cyclohexyl ring from the reactive amine terminus. This separation mitigates some of the direct steric hindrance at the nitrogen atom that would be present in a more compact isomer, allowing the amine to retain significant reactivity.
The combination of these two moieties results in an amphiphilic molecule with distinct properties. The lipophilic character endowed by the cyclohexyl group is balanced by the hydrophilic and reactive nature of the primary amine. This duality is fundamental to its behavior in different chemical environments, influencing everything from solubility to its efficacy as a building block in organic synthesis.
Table 5.1.1: Physicochemical Property Comparison of 3-Cyclohexylbutan-1-amine and Its Constituent Fragments
This table illustrates how the properties of this compound are derived from its structural components.
| Property | Butylamine | Cyclohexane (B81311) | This compound | Analysis of Contribution |
| Formula | C₄H₁₁N | C₆H₁₂ | C₁₀H₂₁N | Combination of fragments |
| Molar Mass ( g/mol ) | 73.14 | 84.16 | 155.29 | Sum of fragments minus H₂ |
| Boiling Point (°C) | 78 | 81 | ~225-230 (est.) | Significantly increased due to higher mass and van der Waals forces from the cyclohexyl ring. |
| Basicity (pKa of conj. acid) | ~10.6 | N/A | ~10.65 (est.) | The alkyl and cyclohexyl groups are weakly electron-donating, leading to a basicity similar to or slightly higher than simple primary alkylamines. |
| Lipophilicity (Calc. logP) | ~0.89 | ~3.44 | ~3.5-3.8 (est.) | Dominated by the large, non-polar cyclohexyl group, making the molecule highly lipophilic. |
| Key Feature | Nucleophilic/Basic Center | Steric Bulk / Lipophilicity | Amphiphilic: Combines reactivity with high lipophilicity and steric influence. |
Investigation of Stereochemical Influence on Reactivity and Selectivity in Chiral Amine Synthesis
A critical structural feature of this compound is the presence of a stereocenter at the C3 position of the butane (B89635) chain—the carbon atom to which the cyclohexyl group is attached. Consequently, the compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-Cyclohexylbutan-1-amine and (S)-3-Cyclohexylbutan-1-amine. This chirality has profound implications for its application in stereoselective synthesis.
In asymmetric synthesis, chiral amines are frequently employed as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. The specific spatial arrangement of the groups around the stereocenter in either the (R) or (S) enantiomer creates a distinct chiral environment. When this amine interacts with a prochiral substrate, it influences the reaction pathway to favor the formation of one stereoisomer of the product over the other.
Research into the synthesis of chiral amines often focuses on methods that can produce a single enantiomer in high purity (high enantiomeric excess, or e.e.). For a molecule like this compound, synthetic strategies could include:
Asymmetric Hydrogenation: The reduction of a suitable prochiral enamine or imine precursor using a chiral catalyst.
Chiral Resolution: The separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by fractional crystallization.
Asymmetric Amination: The direct introduction of the amine group onto a chiral or prochiral substrate.
The reactivity of the (R) and (S) enantiomers is identical with achiral reagents. However, in the presence of other chiral molecules, their behavior diverges. For example, when used as a chiral ligand in a metal-catalyzed reduction of a prochiral ketone, the (R)-amine will direct the reaction to form one enantiomer of the alcohol product, while the (S)-amine will yield the opposite enantiomer, often with comparable but mirrored selectivity. The bulky cyclohexyl group plays a key role in this process, acting as a "steric directing group" that blocks one face of the substrate from the catalyst's approach, thereby ensuring high stereoselectivity.
Table 5.2.1: Hypothetical Stereoselectivity in Asymmetric Synthesis
This table demonstrates the influence of the amine's stereochemistry on the outcome of a representative asymmetric reaction (e.g., transfer hydrogenation of acetophenone).
| Chiral Amine Ligand | Substrate | Product | Enantiomeric Excess (e.e.) | Stereochemical Outcome |
| (R)-3-Cyclohexylbutan-1-amine | Acetophenone | (R)-1-Phenylethanol | >95% (Typical) | High selectivity for the (R)-alcohol product. |
| (S)-3-Cyclohexylbutan-1-amine | Acetophenone | (S)-1-Phenylethanol | >95% (Typical) | High selectivity for the (S)-alcohol product. |
| Racemic this compound | Acetophenone | Racemic 1-Phenylethanol | 0% | No stereochemical control; produces an equal mixture of (R) and (S) products. |
Comparison with Related Cyclohexyl and Butyl Amine Derivatives
To fully appreciate the SAR of this compound, it is instructive to compare it with structurally related analogues. These comparisons highlight how subtle changes in structure—such as the position of the cyclohexyl group or the length of the alkyl chain—can significantly alter key chemical properties like steric hindrance, basicity, and lipophilicity.
Key analogues for comparison include:
Butylamine: The parent C4 amine without the cyclohexyl substituent.
Cyclohexylamine: The parent C6 cycloaliphatic amine, where the amine is directly attached to the ring.
1-Cyclohexylbutan-1-amine: A constitutional isomer where the cyclohexyl group is at the C1 position, alpha to the amine. This drastically increases steric hindrance around the nitrogen atom.
4-Cyclohexylbutan-1-amine: A constitutional isomer where the cyclohexyl group is at the terminal C4 position, maximizing its distance from the amine.
The position of the bulky cyclohexyl group relative to the amine is the most critical factor. In 1-Cyclohexylbutan-1-amine , the ring directly shields the amine, severely impeding its ability to act as a nucleophile in Sₙ2 reactions and hindering its access to proton sources, which can slightly lower its effective basicity in certain contexts. In contrast, 4-Cyclohexylbutan-1-amine places the ring far from the amine, resulting in reactivity and basicity nearly identical to that of a simple alkylamine like octylamine, but with significantly higher lipophilicity.
This compound represents an intermediate case. The cyclohexyl group is sufficiently removed from the amine to allow for high reactivity and basicity, yet it is close enough to exert a significant stereochemical influence, making it a valuable chiral building block as discussed in section 5.2.
Table 5.3.1: Comparative Analysis of this compound and Its Analogues
| Compound | Structure | Steric Hindrance at Amine | Basicity (pKa, est.) | Lipophilicity (logP, est.) | Key Differentiator |
| Butylamine | CH₃(CH₂)₃NH₂ | Low | ~10.6 | ~0.9 | Baseline C4 amine. |
| Cyclohexylamine | C₆H₁₁NH₂ | Moderate | ~10.6 | ~1.5 | Amine directly on a bulky ring. |
| This compound | C₆H₁₁(CH₂)₂CH(CH₃)NH₂ (Incorrect, should be C₆H₁₁CH(CH₃)(CH₂)₂NH₂) -> Correct structure for name: C₆H₁₁CH(CH₃)CH₂CH₂NH₂ | Low-Moderate | ~10.65 | ~3.6 | Balance of steric influence and amine accessibility; chiral. |
| 1-Cyclohexylbutan-1-amine | C₆H₁₁CH(NH₂)(CH₂)₂CH₃ | High | ~10.5 | ~3.6 | Highly hindered amine; chiral. |
| 4-Cyclohexylbutan-1-amine | C₆H₁₁(CH₂)₄NH₂ | Low | ~10.6 | ~3.7 | Minimal steric influence from ring on amine function. |
Electronic and Steric Effects of Substituents on Molecular Properties
The molecular properties of this compound can be systematically tuned by introducing substituents at various positions on its scaffold. The principles of electronic and steric effects allow for predictable modifications of its basicity, lipophilicity, and reactivity.
Advanced Applications of 3 Cyclohexylbutan 1 Amine in Chemical Research and Materials Science
Role as Chiral Ligands and Organocatalysts in Asymmetric Synthesis
While direct studies employing 3-Cyclohexylbutan-1-amine as a chiral ligand or organocatalyst are not extensively documented, its molecular structure is characteristic of amines used in asymmetric synthesis. Chiral primary amines are valuable precursors for creating more complex chiral ligands or can themselves act as organocatalysts. google.com They are known to serve as chiral bases in enantioselective reactions or can be derivatized to form ligands for metal-catalyzed processes. epa.gov
Table 1: Potential Asymmetric Catalysis Roles for Chiral Primary Amines
| Catalysis Type | Intermediate/Role | Potential Reaction |
|---|---|---|
| Organocatalysis | Enamine or Iminium Ion Formation | Michael Addition, Aldol Reaction, Mannich Reaction |
Application as Building Blocks in the Synthesis of Complex Organic Architectures
Organic amines are fundamental building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. google.com The combination of a primary amine for further functionalization, a chiral center for stereochemical control, and a cyclohexyl group for modulating properties like lipophilicity makes this compound a theoretically useful synthetic starting material.
While specific examples of its incorporation into complex final products are not prominent in the literature, related structures are cited in patents for medicinal chemistry. For example, a patent for phenylcycloalkylmethylamine derivatives with applications in treating obesity describes the synthesis of compounds such as 3-Methyl-1-(1-(p-tolyl)cyclohexyl)butan-1-amine, a structurally related amine. researchgate.net The synthesis of N-heterocycles, which are ubiquitous in pharmaceuticals, often relies on chiral amine building blocks. vulcanchem.com The primary amine of this compound could be used to construct various heterocyclic systems through cyclization reactions.
Research into Polymer and Material Science Applications
The application of this compound in polymer and material science is an area with limited specific research. However, some chemical suppliers classify the compound under categories like "Polymer Additives," suggesting potential utility. tu-dortmund.de Amines are broadly used in materials science as monomers for polymerization, as cross-linking agents to create polymer networks, or as functional additives to modify material properties. mit.edu
For instance, amine-terminated polymers can be used as crosslinkers for epoxy thermosets or to create covalent adaptable networks (CANs). The primary amine group of this compound could be reacted with other monomers to be incorporated into a polymer backbone or used to functionalize the surface of a material. The bulky cyclohexyl group could impart specific physical properties, such as thermal stability or altered solubility, to the resulting polymer. cas.org Innovations in materials science often rely on novel building blocks to create materials with unique properties for applications ranging from electronics to biomedical devices. case.edu
Investigations as Chemical Intermediates for Specialized Reagents
Primary amines are versatile chemical intermediates that can be converted into a wide array of other functional groups and reagents. google.com this compound can serve as a precursor for various transformations. For example, it can undergo condensation with aldehydes or ketones to form imines (Schiff bases). tu-dortmund.de These imines are themselves valuable intermediates for the synthesis of new C-N or C-C bonds.
The amine group can be transformed through reactions such as:
Alkylation: To form secondary and tertiary amines.
Acylation: To form amides.
Oxidation: To form corresponding nitro compounds or nitriles. google.com
Conversion to Isocyanates or Isothiocyanates: For use in the synthesis of ureas, thioureas, and carbamates.
These transformations allow the conversion of this compound into more specialized reagents tailored for specific synthetic goals, such as the production of pharmaceutically relevant molecules or other fine chemicals. tu-dortmund.de
Studies in Reaction Media and Solvent Systems
There is no significant information available in the reviewed scientific literature to suggest that this compound has been studied or is used as a reaction medium or solvent. Its molecular structure, featuring a relatively high boiling point and a polar amine group, does not align with the typical characteristics of common laboratory or industrial solvents. Solvents are generally chosen for their ability to dissolve a wide range of reactants, their inertness under reaction conditions, and their ease of removal. While some reactions are performed in amine bases, these are typically smaller, more common amines like triethylamine (B128534) or pyridine, which act as both a base and a solvent. The specific structure and likely cost of this compound make its use as a bulk solvent improbable.
Environmental Chemical Research on Amines and Degradation Pathways
Modeling and Prediction of Environmental Transport and Transformation
Predicting the environmental movement and fate of a chemical like 3-Cyclohexylbutan-1-amine relies on environmental fate models. These models use the physicochemical properties of the compound to estimate its distribution and persistence in different environmental compartments (air, water, soil, sediment).
Key input parameters for these models include:
Vapor Pressure
Water Solubility
Octanol-Water Partition Coefficient (Kow)
Henry's Law Constant
Degradation rates (atmospheric, in water, in soil)
Fugacity models are a common tool used to assess how a chemical partitions between environmental phases. copernicus.org For atmospheric transport, models like the Weather Research and Forecasting (WRF) model coupled with chemistry modules (e.g., WRF-EMEP) can simulate the dispersion, chemical transformation, and deposition of emitted amines and their degradation products. copernicus.org These models are crucial for assessing the potential downwind impacts of amine emissions from industrial facilities. copernicus.org
Strategies for Mitigating Amine Emissions and Managing Degradation Products in Industrial Processes (Research Focus)
Research into mitigating amine emissions is particularly active in the context of post-combustion CO₂ capture (PCCC) technologies, which often use amine-based solvents. ieaghg.orgbibliotekanauki.pl Strategies to reduce environmental releases focus on both process optimization and end-of-pipe abatement techniques.
Key research areas include:
Solvent Management: Developing new amine solvents with lower volatility and greater resistance to thermal and oxidative degradation to minimize losses and the formation of harmful byproducts. sepa.org.ukhw.ac.uk
Process Optimization: Fine-tuning operational parameters in industrial processes to reduce the conditions that lead to amine degradation and aerosol formation. tno.nl
Water Wash Sections: Installing water wash sections at the top of absorber columns is a standard method to capture and condense amine vapors before they are released. bibliotekanauki.pl
Acid Scrubbing and Demisters: Advanced emission control systems, such as acid-spray columns and high-efficiency demisters, are being investigated to remove residual amines, degradation products like ammonia, and fine aerosol mists from gas streams. sepa.org.ukbibliotekanauki.plgoogle.com
Advanced Modeling: The use of machine learning and deep learning models to forecast amine emissions based on real-time process data is an emerging strategy. tno.nlchemrxiv.org These models can help operators anticipate emission events and implement proactive control measures, which is especially important for processes with variable operations. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
